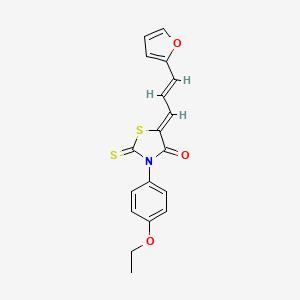
(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO3S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The structure of this compound can be analyzed through various spectroscopic methods including NMR and FTIR. The synthesis typically involves the reaction of furan derivatives with thiazolidinones under specific conditions to yield the desired compound.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. In a study involving various thiazolidinone derivatives, it was demonstrated that these compounds can effectively inhibit the growth of several cancer cell lines through mechanisms such as:
Table 1 summarizes the anticancer effects observed in various studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. Specifically, compounds have exhibited activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of biofilm formation.
Table 2 provides an overview of antimicrobial activities:
| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | S. aureus | 32 | Bactericidal |
| Compound D | P. aeruginosa | 64 | Bacteriostatic |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests their utility in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds from this class often act as inhibitors for enzymes involved in tumor progression and inflammation.
- Molecular Interactions : Molecular docking studies have shown that these compounds can bind effectively to target proteins, influencing their activity.
- Signal Transduction Pathways : They may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
- Anticancer Efficacy : A study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .
- Antimicrobial Effectiveness : Another study highlighted the effectiveness of thiazolidinone derivatives against multidrug-resistant bacterial strains, showcasing their potential as new therapeutic agents .
属性
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-21-15-10-8-13(9-11-15)19-17(20)16(24-18(19)23)7-3-5-14-6-4-12-22-14/h3-12H,2H2,1H3/b5-3+,16-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRAFANMPBAKOC-JLJGJNDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














